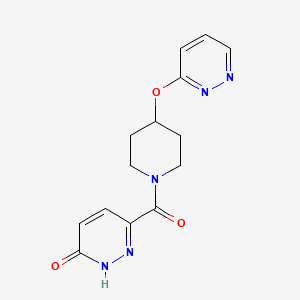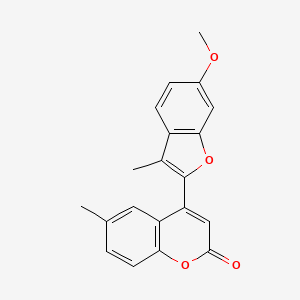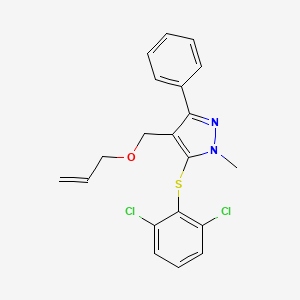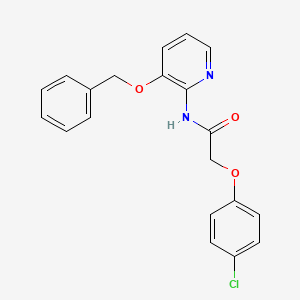
2-(4-chlorophenoxy)-N-(3-phenylmethoxypyridin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-(3-phenylmethoxypyridin-2-yl)acetamide (2-CPMPA), is an organic compound that has been used in scientific research for various applications. It is a member of the phenoxyacetamides, which are a class of compounds that are derived from the condensation of an amide group with a phenoxy group. 2-CPMPA has been used in the study of enzymatic and non-enzymatic processes, including in the study of enzymes, hormones, and other biologically active molecules.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 2-(4-chlorophenoxy)-N-(3-phenylmethoxypyridin-2-yl)acetamide involves the reaction of 4-chlorophenol with 2-bromoacetyl bromide to form 2-(4-chlorophenoxy)acetophenone. This intermediate is then reacted with 2-(3-phenylmethoxy)pyridine to form the final product.
Starting Materials
4-chlorophenol, 2-bromoacetyl bromide, 2-(3-phenylmethoxy)pyridine
Reaction
Step 1: 4-chlorophenol is reacted with 2-bromoacetyl bromide in the presence of a base such as potassium carbonate to form 2-(4-chlorophenoxy)acetophenone., Step 2: 2-(4-chlorophenoxy)acetophenone is then reacted with 2-(3-phenylmethoxy)pyridine in the presence of a base such as sodium hydride to form the final product, 2-(4-chlorophenoxy)-N-(3-phenylmethoxypyridin-2-yl)acetamide.
Mécanisme D'action
2-(4-chlorophenoxy)-N-(3-phenylmethoxypyridin-2-yl)acetamide is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). It binds to the active site of the enzyme and prevents the formation of prostaglandins, which are involved in the regulation of inflammation and other physiological processes. Additionally, it is thought to bind to other enzymes and proteins, including those involved in the metabolism of drugs and other molecules.
Effets Biochimiques Et Physiologiques
2-(4-chlorophenoxy)-N-(3-phenylmethoxypyridin-2-yl)acetamide has been shown to have various biochemical and physiological effects. In studies, it has been shown to inhibit the production of prostaglandins, which are involved in the regulation of inflammation and other physiological processes. Additionally, it has been shown to inhibit the activity of other enzymes and proteins, including those involved in the metabolism of drugs and other molecules.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chlorophenoxy)-N-(3-phenylmethoxypyridin-2-yl)acetamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, and it can be synthesized in a variety of ways depending on the desired application. Additionally, it has been shown to have various biochemical and physiological effects, making it a useful tool for studying biological processes. One limitation is that it is not as widely used as other compounds, so it may be difficult to find the necessary reagents and equipment for its synthesis and use.
Orientations Futures
The future of 2-(4-chlorophenoxy)-N-(3-phenylmethoxypyridin-2-yl)acetamide in scientific research is promising. It has already been used in the study of enzymatic and non-enzymatic processes, and it has been suggested that it may be useful in the study of other biological processes, such as the regulation of inflammation and other physiological processes. Additionally, it may be useful in developing new drugs and therapies, as well as in the study of drug metabolism. Finally, further research may reveal new applications for 2-(4-chlorophenoxy)-N-(3-phenylmethoxypyridin-2-yl)acetamide in various scientific fields.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-N-(3-phenylmethoxypyridin-2-yl)acetamide has been used in a variety of scientific research applications. It has been used in the study of enzymatic and non-enzymatic processes, including in the study of enzymes, hormones, and other biologically active molecules. It has also been used as a substrate for the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. Additionally, it has been used in the study of the binding of drugs to proteins, as well as in the study of the structure and function of proteins.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-(3-phenylmethoxypyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c21-16-8-10-17(11-9-16)25-14-19(24)23-20-18(7-4-12-22-20)26-13-15-5-2-1-3-6-15/h1-12H,13-14H2,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOASOWSERTJAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(3-phenylmethoxypyridin-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2781561.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2,5-dimethylbenzamide;hydrochloride](/img/structure/B2781563.png)

![3-[(3-chlorophenyl)sulfonyl]-7-(diethylamino)-6-fluoro-1-(4-methylbenzyl)quinolin-4(1H)-one](/img/structure/B2781566.png)
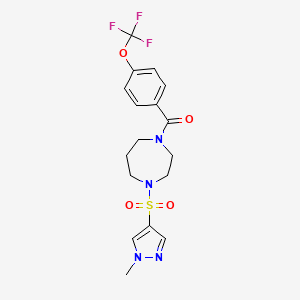
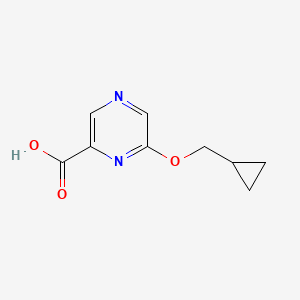
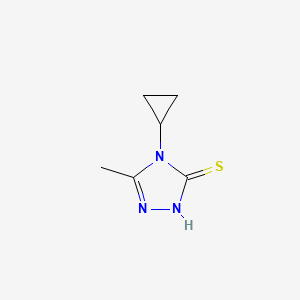
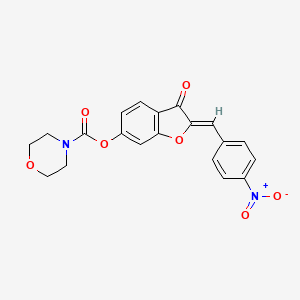
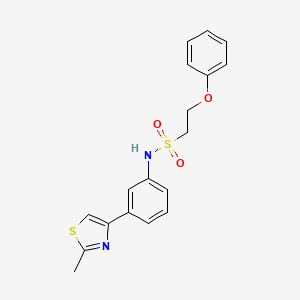
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2781573.png)
![2-{4-[(2,5-difluorophenyl)sulfonyl]piperazin-1-yl}-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2781574.png)
